Product packaging for Coumaphos syn-dimer(Cat. No.:)

Coumaphos syn-dimer

Cat. No.: B1203060
M. Wt: 725.5 g/mol
InChI Key: KPPSNIXPCINDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Coumaphos syn-dimer is a specialized chemical entity derived from the organophosphate insecticide Coumaphos, designed for advanced research applications. This compound is of significant interest in photochemistry studies, as it is a potential product of a [2+2] photodimerization reaction. Such cycloaddition dimers are formed under the action of light and are typically investigated for their regio- and stereoselective formation, which can yield specific isomers like the symmetric anti head-to-tail dimer . Researchers utilize this dimer to explore novel molecular structures and their physicochemical properties, which may have applications in organic synthesis and the development of new materials . The mechanism of action for the parent compound, Coumaphos, involves the inhibition of acetylcholinesterase (AChE) in the nervous system, leading to an accumulation of acetylcholine and disruption of neural transmission . As a dimeric analog, this compound presents a unique structure that may interact differently with biological systems or serve as a precursor for further chemical transformations. It is strictly intended for laboratory research to understand the behavior and fate of organophosphorus compounds in the environment, their degradation pathways, and the fundamental principles of photochemical reactions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32Cl2O10P2S2 B1203060 Coumaphos syn-dimer

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32Cl2O10P2S2

Molecular Weight

725.5 g/mol

IUPAC Name

1,11-dichloro-6,16-bis(diethoxyphosphinothioyloxy)-2,12-dimethyl-9,19-dioxapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione

InChI

InChI=1S/C28H32Cl2O10P2S2/c1-7-33-41(43,34-8-2)39-17-11-13-19-21(15-17)37-23(31)27(29)25(19,5)28(30)24(32)38-22-16-18(12-14-20(22)26(27,28)6)40-42(44,35-9-3)36-10-4/h11-16H,7-10H2,1-6H3

InChI Key

KPPSNIXPCINDBZ-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C3(C(C(=O)O2)(C4(C3(C(=O)OC5=C4C=CC(=C5)OP(=S)(OCC)OCC)Cl)C)Cl)C

Canonical SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C3(C(C(=O)O2)(C4(C3(C(=O)OC5=C4C=CC(=C5)OP(=S)(OCC)OCC)Cl)C)Cl)C

Origin of Product

United States

Photodimerization Pathways and Selectivity Leading to Coumaphos Syn Dimer

Regioselective Photodimerization Processes of Coumaphos (B1669454)

The photodimerization of Coumaphos is characterized by a high degree of regioselectivity, a critical factor that dictates the fundamental structure of the resulting dimers. tandfonline.comtandfonline.com

Research indicates that the photodimerization of Coumaphos proceeds with a distinct preference for a head-to-tail orientation. acs.org In this arrangement, the C3–C4 double bond of one Coumaphos molecule reacts with the C3'–C4' double bond of a second molecule in an opposing orientation. This regioselectivity is consistently observed across various experimental conditions. acs.org The alternative, head-to-head dimerization, which is a known pathway for some other coumarin (B35378) derivatives, is not a significant pathway for Coumaphos. researchgate.netmdpi.com This pronounced selectivity is attributed to steric and electronic effects from the substituents on the coumarin nucleus, namely the thiophosphate group, the chlorine atom, and the methyl group, which govern the cycloaddition exclusively toward a head-to-tail fusion. tandfonline.com

While the reaction is regioselective for the head-to-tail orientation, it also produces different stereoisomers, specifically the syn and anti dimers. The formation of the head-to-tail syn-dimer is a result of specific stereochemical control during the cycloaddition process. acs.org However, studies consistently show that the head-to-tail anti-dimer is the predominant photoproduct under many conditions. acs.orgtandfonline.com The syn-dimer is formed when the two Coumaphos molecules approach each other on the same face before forming the cyclobutane (B1203170) ring. The factors governing the ratio of syn- to anti-dimers are complex and are significantly influenced by the reaction environment. acs.org

Head-to-Head vs. Head-to-Tail Dimerization Orientations

Influence of Reaction Conditions on Photodimerization Outcomes

The yield and selectivity of Coumaphos photodimerization, particularly the formation of the syn-dimer, are highly dependent on the specific conditions under which the reaction is conducted. acs.org

The choice of solvent plays a pivotal role in directing the photochemical outcome. The polarity of the solvent can influence the stability of excited states and intermediates, thereby altering the product distribution. acs.orgrsc.org In a detailed study, the irradiation of Coumaphos in different solvents yielded varying amounts of the head-to-tail syn-dimer (referred to as product 4), the head-to-tail anti-dimer (product 2), and an oxidized anti-dimer (product 3). acs.org For instance, irradiation in methanol (B129727) produced a notable yield of the syn-dimer, whereas other solvents might favor the formation of the anti-dimer. acs.org

Table 1: Product Yields from Photodimerization of 1% Coumaphos Solutions in Various Solvents acs.org This table is based on data from a 300-hour irradiation period using a high-pressure mercury lamp.

SolventYield of anti-dimer (2)Yield of oxidized anti-dimer (3)Yield of syn-dimer (4)
Methanol30%10%15%
Chloroform20%--

The initial concentration of Coumaphos in the solution also affects the dimerization process. At different concentrations, the proximity of monomer molecules changes, which can influence the kinetics of dimer formation and the relative yields of the different isomers. acs.org Studies investigating the effect of concentration on the photodimerization in methanol have shown that the yields of the photoproducts, including the syn-dimer, are indeed concentration-dependent. acs.org

Table 2: Influence of Coumaphos Concentration on Photoproduct Yields in Methanol acs.org This table summarizes the product yields after a 300-hour irradiation period.

ConcentrationYield of anti-dimer (2)Yield of oxidized anti-dimer (3)Yield of syn-dimer (4)
0.1%15%5%10%
1.0%30%10%15%

Solvent Effects on Dimerization Selectivity and Yield

Photochemical Initiation Mechanisms

The photodimerization of Coumaphos is initiated by the absorption of UV radiation (wavelengths greater than 313 nm), which promotes the molecule to an electronically excited state. acs.orgtandfonline.comtandfonline.com The subsequent steps leading to dimerization can, in principle, proceed through either a singlet or a triplet excited state. For coumarin derivatives, the formation of syn-dimers has sometimes been linked to the reaction of an excited singlet state with a ground-state molecule, potentially via an excimer intermediate. researchgate.net Conversely, anti-dimer formation is often associated with a triplet state mechanism. researchgate.netacs.org

Structural Characterization Methodologies for Coumaphos Syn Dimer

Spectroscopic Analysis for Structure Elucidation

Spectroscopic techniques are fundamental in determining the structure of chemical compounds by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of molecules. nih.gov In the case of cyclobutane (B1203170) dimers, such as the coumaphos (B1669454) syn-dimer, NMR is crucial for distinguishing between syn and anti isomers. The spatial arrangement of protons on the cyclobutane ring results in distinct coupling constants (J-values) and chemical shifts, which can be analyzed to assign the stereochemistry. nih.govresearchgate.net

For instance, in similar cyclobutane systems, the coupling constants between adjacent protons can differ significantly between syn and anti diastereomers. nih.gov Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly valuable as they reveal proton-proton coupling networks, aiding in the assignment of complex spectra. By analyzing the cross-peaks in a COSY spectrum, the connectivity of protons within the molecule can be established, providing critical information for stereochemical assignment. The chemical shifts of the cyclobutane ring carbons in ¹³C NMR can also provide stereochemical information, with syn isomers often showing distinctive upfield shifts compared to their anti counterparts. researchgate.net

Table 1: Representative ¹H NMR Data for Distinguishing Syn and Anti Diastereomers in Cyclobutane Systems This table presents generalized data based on typical observations for similar structures, as specific data for Coumaphos syn-dimer is not publicly available.

Diastereomer Proton Chemical Shift (ppm) Coupling Constant (J, Hz)
syn Downfield Small vicinal coupling
anti Downfield Large vicinal coupling

Mass spectrometry (MS) is an essential analytical technique used to confirm the formation of dimers by determining the mass-to-charge ratio (m/z) of ionized molecules. mdpi.com The detection of a molecular ion peak corresponding to the combined mass of two coumaphos molecules confirms the presence of a dimer. mdpi.comresearchgate.net

Upon UV irradiation of coumaphos, three dimeric products have been isolated: the head-to-tail anti-dimer, its oxidation product, and the head-to-tail syn-dimer. researchgate.netchemicalbook.comlookchem.com Mass spectrometry plays a key role in identifying these products. High-resolution mass spectrometry can provide the exact mass of the dimer, which helps in confirming its elemental composition. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the dimer by showing characteristic losses of fragments, which helps in confirming the connectivity of the monomer units. mdpi.comresearchgate.net

Table 2: Expected Mass Spectrometry Data for Coumaphos and its Dimers This table is based on the molecular formula of Coumaphos and its expected dimeric forms.

Compound Molecular Formula Monoisotopic Mass (Da)
Coumaphos C₁₄H₁₆ClO₅PS 362.0145
Coumaphos Dimer C₂₈H₃₂Cl₂O₁₀P₂S₂ 724.0289

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. rsc.orgathabascau.ca By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be identified. rsc.orglibretexts.org In the context of the this compound, IR spectroscopy can confirm the presence of key functional groups and provide insights into the structural changes that occur upon dimerization.

The IR spectrum of a coumaphos dimer would be expected to show characteristic absorption bands for the various functional groups present in the molecule. libretexts.org While most organic molecules exhibit C-H stretching vibrations around 3000 cm⁻¹, the presence of a carbonyl (C=O) group from the coumarin (B35378) moiety will result in a strong, sharp peak typically in the range of 1680-1750 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of C-O bonds and the phosphate (B84403) group would also give rise to distinct absorption bands. spectroscopyonline.com The comparison of the IR spectrum of the dimer with that of the coumaphos monomer can reveal subtle shifts in absorption frequencies, which may be indicative of the new bonds formed in the cyclobutane ring. masterorganicchemistry.com

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound This table presents typical wavenumber ranges for the indicated functional groups.

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Aliphatic C-H C-H stretch 2850-2980 Medium to Strong
Carbonyl C=O stretch ~1730 Strong
Aromatic C=C C=C stretch ~1600 and ~1500 Medium, often sharp
Phosphorothioate P=S stretch 600-850 Variable
Ether C-O-C stretch 1000-1300 Strong

Mechanistic Investigations of Coumaphos Photodimerization

Elucidation of Reaction Intermediates

The formation of specific regio- and stereoisomers in the photodimerization of coumaphos (B1669454) and its analogs suggests a multistep reaction mechanism rather than a concerted process. researchgate.netmdpi.com The exclusion of a synchronous mechanism is inferred from the observation that only head-to-tail regioisomers are typically isolated. mdpi.com The reaction is understood to proceed through an excited triplet state of the coumaphos molecule or via a bimolecular triplet transition state, similar to the photodimerization of its parent compound, coumarin (B35378). mdpi.comrsc.org

A diradical mechanism is one of the leading hypotheses to explain the observed regioselectivity of the photodimerization. mdpi.com This pathway involves the formation of a diradical intermediate through a C3-C4' interaction between two coumaphos molecules. mdpi.com This intermediate is considered to be significantly more stabilized by electron or charge delocalization compared to other potential diradicals, such as those formed by C3-C3' or C4-C4' interactions, which would lead to head-to-head products. mdpi.com The involvement of a diradical intermediate is also supported by the photochemical behavior of related 7-dimethylamino-derivatives, where a stable diradical intermediate can lead to dealkylation products instead of dimerization. mdpi.com

Alongside the diradical pathway, the potential for a dipolar intermediate has been strongly considered. mdpi.com The regioselectivity can be equally explained by a dipolar intermediate formed from a C3-C4' interaction. mdpi.com Evidence supporting this pathway comes from studies on coumaphos analogs in different solvents. For instance, the dimerization rates of related benzoxaphosphorine derivatives are significantly higher in polar solvents compared to nonpolar ones. mdpi.com This solvent-dependent rate enhancement suggests the stabilization of a polar, charge-separated intermediate during the reaction. mdpi.com

Table 1: Effect of Solvent Polarity on Dimerization Rate of a Coumaphos Analog This interactive table summarizes the reaction time and yield for the photodimerization of ethyl 6-bromo-2-ethoxy-2-oxo-2H-1,2-benzoxaphosphorine-3-carboxylate, an analog of Coumaphos, highlighting the influence of solvent polarity.

MethodReaction ConditionsReaction Time (days)Overall Yield (%)
B Benzene (B151609) (nonpolar)5583
A Methanol (B129727) (polar)4289
D Water suspension (polar)1483
C Acetic Acid (polar)494

Data sourced from Nikolova et al., 2002. mdpi.com

Diradical Pathway Hypotheses

Energy Transfer and Quenching Phenomena in Dimer Formation

The photodimerization of coumarins is known to be influenced by energy transfer from sensitizers and deactivation by quenchers, with distinct pathways often leading to different stereoisomers. While much of the detailed mechanistic work has been performed on the parent coumarin molecule, the findings provide a framework for understanding coumaphos dimerization.

The reaction is proposed to proceed through a triplet excited state. mdpi.comrsc.org In sensitized reactions of coumarin, a triplet sensitizer (B1316253) like benzophenone (B1666685) absorbs light, undergoes intersystem crossing to its triplet state, and then transfers this triplet energy to a ground-state coumarin molecule. researchgate.net This sensitized coumarin triplet can then react with another ground-state molecule to form a dimer. researchgate.net It has been shown that even when coumarin is the primary light-absorbing species, benzophenone can control the reaction by accepting singlet excitation energy, undergoing intersystem crossing, and then transferring triplet energy back to the coumarin. researchgate.net

Conversely, the reaction can be inhibited by triplet quenchers. For example, the formation of the anti head-to-head dimer of coumarin is quenched by the presence of piperylene, a known triplet state quencher. researchgate.net This confirms the involvement of a triplet precursor for this specific isomer. researchgate.net In the context of coumaphos, it has been demonstrated that singlet oxygen does not affect the formation of the head-to-tail anti-dimer, indicating that this particular pathway does not involve sensitization by singlet oxygen. researchgate.net

Studies on coumarin suggest that the formation of the syn-dimer may proceed through a different intermediate, a singlet excimer, rather than the triplet state responsible for the anti-dimer. researchgate.net

Kinetic and Quantum Yield Studies of syn-Dimer Formation

Quantitative studies on the kinetics and quantum yield of coumaphos syn-dimer formation are not extensively reported in the literature. However, data from its parent compound, coumarin, and related derivatives provide insight into the efficiency of these photochemical processes.

The quantum efficiency for the formation of the syn head-to-head dimer of coumarin in acetonitrile (B52724) has been reported to be very low, with a value of 4.4 × 10⁻⁴. researchgate.net This low efficiency is characteristic of many solution-phase photodimerizations where competing non-radiative decay pathways and quenching processes dominate. rsc.org

Kinetic studies on coumaphos analogs have provided qualitative data on reaction rates. As shown in Table 1, the time required to achieve high yields of the dimer product is dramatically reduced in polar solvents, decreasing from 55 days in benzene to just 4 days in acetic acid. mdpi.com This indicates that the reaction kinetics are highly dependent on the reaction environment.

Quantum yield studies on parent coumarin have also explored the efficiency of intersystem crossing (Φisc), which is the initial step in forming the triplet state precursor to the anti-dimer. The quantum yield of intersystem crossing for coumarin is generally small in organic solvents but increases significantly in more polar, protic solvents like water. rsc.org

Table 2: Intersystem Crossing Quantum Yields (Φisc) for Coumarin in Various Solvents This interactive table shows the quantum yield of intersystem crossing for the parent coumarin molecule, illustrating the solvent's impact on the efficiency of triplet state formation.

SolventΦisc
Benzene0.02 - 0.05
Acetonitrile0.02 - 0.05
Methanol0.02 - 0.05
Water0.1 - 0.5
2,2,2-Trifluoroethanol0.1 - 0.5

Data sourced from Gierisch et al., 2004. rsc.org

Environmental Transformation and Fate of Coumaphos Dimerization Products

Photodegradation of Coumaphos (B1669454) as a Source of Dimerization Products in Aquatic and Terrestrial Environments

The transformation of the organophosphate insecticide coumaphos in the environment is significantly influenced by sunlight. Photodegradation, the breakdown of molecules by light, is a primary pathway for coumaphos alteration in both aquatic and terrestrial settings. epa.gov Upon exposure to ultraviolet (UV) irradiation, particularly at wavelengths greater than 313 nm, coumaphos undergoes a regioselective photodimerization reaction. researchgate.netscispace.com This process involves the joining of two coumaphos molecules.

Research has identified the formation of three primary dimeric products resulting from the UV irradiation of coumaphos in various solutions: a head-to-tail anti-dimer, its oxidized form, and a head-to-tail syn-dimer. researchgate.netchemicalbook.inlookchem.comresearchgate.net The formation of these dimers, including the coumaphos syn-dimer, has been consistently observed in laboratory studies under controlled irradiation. researchgate.net

In aquatic environments, coumaphos can photodegrade relatively quickly, with one study reporting a half-life of approximately 33 hours when exposed to natural sunlight in water. epa.gov While this study identified several major degradates, the formation of dimers underscores a key transformation pathway. epa.gov The rate of photodegradation can be influenced by environmental conditions. For instance, studies have shown that the degradation of coumaphos is fastest in a nitrogen atmosphere, where the formation of a rearranged product was also noted. researchgate.net The photolytic half-life of coumaphos on a soil surface has been reported to be approximately 23.8 days, indicating that this process is also relevant in terrestrial environments. chemicalbook.inlookchem.comnih.gov

Stability and Persistence of this compound in Environmental Compartments

While the formation of coumaphos dimers via photodegradation is established, data specifically detailing the environmental stability and persistence of the this compound are limited. The persistence of the parent compound, coumaphos, is variable. It is considered persistent in soil, with an aerobic metabolism half-life of over a year, and it hydrolyzes slowly in water, with a half-life exceeding 30 days under neutral conditions. epa.gov However, its rapid aqueous photolysis suggests a shorter persistence in sunlit surface waters. epa.gov

The stability of the this compound would be governed by its susceptibility to further degradation through biotic (microbial) and abiotic (photolysis, hydrolysis) processes. As a larger molecule formed through the bonding of the coumarin (B35378) rings of the parent compound, its chemical properties differ from coumaphos. The stability of the central cyclobutane (B1203170) structure of the dimer to environmental degradation factors is a key area requiring further research.

The parent compound's stability to hydrolysis is pH-dependent, with degradation occurring more rapidly under alkaline conditions. chemicalbook.inlookchem.com The table below shows the degradation half-times (DT50) for coumaphos in water at various pH levels.

pHDT50 (Days)
4.033
5.567
6.3124
7.0347
8.529
Data sourced from Mallet and Volpe, 1978, as cited in LookChem. lookchem.com

Whether the this compound exhibits similar pH-dependent stability is not currently documented. Its persistence in soil and sediment will be influenced by its sorption characteristics and susceptibility to microbial attack, as discussed in the following sections.

Microbial Biotransformation of Coumaphos and Potential Relevance for Dimer Fate

Microbial activity is a crucial factor in the detoxification and degradation of organophosphate pesticides in the environment. scielo.org.mxmbl.or.kr While direct studies on the microbial biotransformation of the this compound are scarce, understanding the microbial degradation of the parent compound provides a basis for assessing the potential fate of its dimers.

Numerous studies have identified various bacterial and fungal species capable of degrading coumaphos. oup.com The primary mechanism of microbial degradation is the hydrolysis of the P-O-aryl bond, which is considered the most significant step in its detoxification. oup.comoup.com This initial hydrolytic cleavage breaks the organophosphate ester bond, separating the molecule into less toxic components. oup.com Following hydrolysis, the aromatic portion of the coumaphos molecule can be further broken down and mineralized by bacteria. oup.com

Several microbial strains have been isolated and identified for their ability to metabolize coumaphos, often using it as a source of carbon, phosphorus, or energy. oup.comnih.gov This capability is not limited to a few species, suggesting that the enzymatic machinery for this transformation is present across diverse microbial communities. oup.com

Table of Microorganisms Capable of Degrading Coumaphos

Microorganism Reference(s)
Agrobacterium radiobacter P230 oup.com, oup.com
Enterobacter sp. B-14 oup.com
Flavobacterium sp. oup.com
Glutamicibacter arilaitensis mdpi.com
Leuconostoc mesenteroides WCP307 mdpi.com
Pseudomonas diminuta oup.com

The enzymatic breakdown of coumaphos is primarily initiated by a class of enzymes known as phosphotriesterases (PTEs), also called organophosphate hydrolases (OPH). oup.comnih.gov These enzymes catalyze the hydrolysis of the phosphoester bond in a wide range of organophosphates. nih.govmdpi.com OPH enzymes typically feature a binuclear metal center, often containing zinc (Zn²⁺), which is crucial for their catalytic activity. oup.comnih.gov

Other enzymes have also been implicated in coumaphos degradation. Laccase, an oxidative enzyme, has demonstrated the ability to remove coumaphos from solutions. frontiersin.org Additionally, organophosphorus acid anhydrolase (OPAA) from certain bacteria has been shown to be effective against coumaphos. mdpi.com

The potential for these enzymes to degrade the this compound is an important consideration. The syn-dimer retains the two diethyl thiophosphate groups from the parent molecules. It is plausible that phosphotriesterases like OPH and OPAA could hydrolyze these ester bonds on the dimer, transforming it into a hydroxylated dimer and diethylthiophosphate. However, the stability of the core cyclobutane structure of the dimer to microbial enzymatic attack remains uninvestigated. The degradation of this central ring would likely require different enzymatic pathways than those that target the organophosphate moiety. Therefore, while microbial enzymes can likely alter the dimer, its complete mineralization may depend on a broader consortium of microbial activities.

Table of Enzymes Involved in Coumaphos Degradation

Enzyme Class/Name Mechanism Reference(s)
Phosphotriesterases (PTEs) / Organophosphate Hydrolase (OPH) Hydrolysis oup.com, nih.gov
Organophosphorus Acid Anhydrolase (OPAA) Hydrolysis mdpi.com, mdpi.com

Identification of Microbial Degradation Pathways of Coumaphos

Sorption and Mobility Characteristics in Soil and Sediment Systems

The movement of a chemical through soil and its partitioning between solid and liquid phases are governed by its sorption characteristics. ecfr.gov For organic compounds, this is often described by the organic carbon-water (B12546825) partitioning coefficient (Koc). There is no specific data available for the sorption and mobility of the this compound. However, the behavior of the parent compound, coumaphos, provides a baseline for estimation.

Coumaphos exhibits very strong sorption to soil and sediment. nih.gov Reported Koc values for coumaphos range from 5,778 to 21,120. nih.gov According to classification schemes, these high Koc values indicate that coumaphos is expected to be immobile in soil. nih.gov This strong adsorption means it is unlikely to leach into groundwater and will tend to accumulate in the upper soil layers or in the sediment of aquatic systems. epa.govnih.govecfr.gov

Soil Adsorption/Mobility of Coumaphos

Parameter Value Range Mobility Classification Reference(s)

The this compound is a significantly larger molecule than coumaphos, with approximately double the molecular weight. Generally, an increase in molecular size and hydrophobicity leads to stronger sorption and reduced mobility in soil. Assuming the dimer is not significantly more polar than the parent compound, it would be expected to have an even higher sorption coefficient and be less mobile than coumaphos. Therefore, the this compound is likely to be strongly bound to soil organic matter and sediment, showing very limited potential for transport into groundwater or the wider aquatic environment.

Analytical Methodologies for Characterizing Coumaphos Syn Dimer in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of pesticide residues and their transformation products. Both gas and liquid chromatography, coupled with mass spectrometry, provide the necessary sensitivity and selectivity for analyzing coumaphos (B1669454) and its derivatives.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of various pesticides, including coumaphos, in diverse matrices such as bee pollen, royal jelly, and food products. nih.govuva.esnih.gov For coumaphos analysis, GC is often equipped with a flame photometric detector (FPD) operating in phosphorus mode or a nitrogen-phosphorus detector (NPD). nih.govosha.gov GC-MS methods have been validated for determining coumaphos in bee pollen with limits of detection (LOD) ranging from 0.2 to 3.1 µg/kg and limits of quantification (LOQ) from 0.6 to 9.7 µg/kg. nih.gov

While GC-MS is effective for the parent compound, its application to the syn-dimer requires consideration of the dimer's higher molecular weight and potential for thermal degradation in the GC inlet. researchgate.netresearchgate.net Specific methods detailing the direct analysis of the syn-dimer by GC-MS are not extensively documented, but the technique is crucial for identifying various coumaphos degradation products. researchgate.netwaters.com The use of robust GC columns, such as the Agilent DB-5MS, under programmed temperature conditions is common for separating coumaphos from other acaricides. nih.govuva.es

Table 1: GC-MS Parameters for Coumaphos and Related Compound Analysis

Parameter Setting Reference
Column Agilent DB-5MS nih.govuva.es
Detector Mass Spectrometry (MS), Flame Photometric Detector (FPD) nih.govuva.esnih.gov
LOD (Coumaphos) 0.2–3.1 µg/kg (in bee pollen) nih.gov
LOQ (Coumaphos) 0.6–9.7 µg/kg (in bee pollen) nih.gov

| Sample Matrices | Bee Pollen, Royal Jelly, Soil, Water | nih.govuva.esnih.govpjoes.com |

High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing coumaphos and its metabolites, including dimeric forms, in complex matrices like honey and beeswax. researchgate.netnih.gov HPLC methods are advantageous for analyzing less volatile and thermally labile compounds, which may include the coumaphos syn-dimer. shodexhplc.com

A study utilizing HPLC with a photodiode array (PDA) detector successfully quantified coumaphos in beeswax, achieving LODs between 0.1 and 0.2 µg/g. nih.gov More advanced LC-MS/MS methods provide even greater sensitivity and specificity. For instance, a modified QuEChERS extraction followed by LC-MS/MS analysis determined coumaphos in honey and royal jelly with LOQs ranging from 0.001 to 0.005 mg/kg. researchgate.netresearchgate.net The separation is typically achieved on a C18 reversed-phase column. researchgate.netnih.gov HPLC can effectively separate monomeric compounds from their dimeric and other aggregate forms, which is critical for specific dimer characterization. shodexhplc.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Development of Specific Detection Methods for Dimeric Forms

The structural similarity between the coumaphos monomer and its dimers necessitates the development of highly specific detection methods.

Immunochemical assays, which rely on the specific binding of antibodies to target analytes, offer a promising avenue for distinguishing between different molecular forms. Nanobodies, which are small, single-domain antibodies, are particularly well-suited for developing such assays due to their high stability and specificity. mdpi.comnih.govresearchgate.net

While specific nanobody-based assays for the this compound are not yet widely reported, the technology has been successfully applied to recognize reconstituted protein dimers. oup.com The development of nanobodies that can specifically bind to the unique epitope of the syn-dimer configuration would enable highly selective detection. mdpi.comoup.com Current research focuses on creating multivalent nanobodies, such as dimeric nanobodies, to enhance binding affinity and specificity, which could be adapted for pesticide dimer detection. mdpi.commdpi.com

Spectrophotometric and spectrofluorimetric methods can be utilized for the detection of coumaphos and its degradation products. scispace.com These techniques rely on the unique absorbance or fluorescence characteristics of the target molecule. Photodegradation of coumaphos can be monitored using HPLC with UV detection at 313 nm.

The primary metabolite of coumaphos, 3-chloro-7-hydroxy-4-methylcoumarin (CHMC), is fluorescent and can be detected with high sensitivity using HPLC with fluorescence detection (HPLC-FLD). nih.gov A validated HPLC-FLD method for CHMC in urine uses an excitation wavelength of 355 nm and an emission wavelength of 460 nm, achieving a method detection limit of 0.06 ng/mL. nih.gov While these methods are well-established for metabolites, their application to the syn-dimer would depend on the dimer possessing distinct spectral properties compared to the monomer and other related compounds. Laser flash photolysis has been used to study the transient absorption spectra of coumaphos during photodegradation, which could provide a basis for developing specific spectrophotometric detection methods for its photoproducts, including dimers.

Immunochemical Assays (e.g., Nanobody-based methods) for Dimer Recognition

Sample Preparation and Extraction Techniques for Dimer Analysis

Effective sample preparation is critical for removing interferences from complex matrices and concentrating the analyte of interest before instrumental analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including honey, royal jelly, bee pollen, and food products. nih.govresearchgate.netepa.gov Modified QuEChERS protocols, often involving acetonitrile (B52724) for extraction and a cleanup step with primary secondary amine (PSA) and C18 sorbents, have been successfully validated for coumaphos and its metabolites. researchgate.netresearchgate.net

Solid-phase extraction (SPE) is another common technique used for cleanup and concentration. researchgate.netpica-berlin.de For beeswax analysis, a method involving extraction with isooctane (B107328) followed by SPE on Florisil columns has been developed. nih.gov For propolis, matrix solid-phase dispersion (MSPD) using C18 as the dispersant material has proven effective for extracting organophosphorus pesticides, including coumaphos, with recoveries around 78.3%. nih.gov For fatty matrices, specialized materials like EMR—Lipid can be used in a "pass-through" cleanup workflow to efficiently remove lipids without significant analyte loss. chemetrix.co.za

Table 2: Summary of Extraction Techniques for Coumaphos and Related Compounds

Technique Matrix Extraction/Cleanup Details Recovery (%) Reference
Modified QuEChERS Honey, Royal Jelly Acetonitrile extraction, PSA/C18 cleanup 62–109 researchgate.netresearchgate.net
Modified QuEChERS Bee Pollen Ethyl acetate (B1210297)/cyclohexane extraction 80–108 nih.gov
Solvent Extraction & SPE Beeswax Isooctane extraction, Florisil SPE cleanup 70–110 nih.gov
Matrix Solid-Phase Dispersion (MSPD) Propolis C18 dispersant, ethyl acetate elution 78.3 (for Coumaphos) nih.gov

Theoretical and Computational Studies on Coumaphos Syn Dimer

Quantum Chemical Calculations for Molecular Conformation and Stability

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its relative stability. These calculations, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can predict the most stable conformations of the Coumaphos (B1669454) syn-dimer. ncsu.edu

The stability of different conformers is determined by calculating their relative energies. The conformer with the lowest energy is considered the most stable. ncsu.edu For complex molecules, a variety of computational methods and basis sets can be used to optimize the molecular geometry and calculate single-point energies to identify the most stable structures. ncsu.edu The choice of method and basis set can influence the accuracy of the results, with more complex calculations generally yielding more reliable energy differences between conformers. ncsu.edu For instance, the inclusion of polarization and diffuse functions in the basis set, such as in the 6-311++G basis set, can better account for electron correlation. ncsu.edu

Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which collectively define the molecular geometry. The stability of a particular conformation can often be attributed to specific intramolecular interactions, such as hydrogen bonding. ncsu.edu The strength of these interactions can also be quantified through computational analysis. ncsu.edu

Table 1: Calculated Parameters for Stable Molecular Conformations This table is illustrative and based on general principles of quantum chemical calculations. Specific values for the Coumaphos syn-dimer would require dedicated computational studies.

Parameter Conformer A Conformer B Method/Basis Set
Relative Energy (kcal/mol) 0.00 +2.5 B3LYP/6-311G
Key Dihedral Angle (°) 178.5 65.2 B3LYP/6-311G

Molecular Dynamics Simulations of Dimer Formation and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic processes of dimer formation and the nature of intermolecular interactions over time. nih.gov These simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of how the this compound might form and behave in a given environment. nih.govplos.org

MD simulations can reveal the preferred association pathways and the key intermolecular forces driving dimerization. These forces can include van der Waals interactions, electrostatic interactions, and hydrogen bonds. cardiff.ac.uk The simulations can track the trajectories of individual molecules, showing how they approach each other, orient themselves, and eventually form a stable dimer. nih.gov

The stability of the dimer can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov A stable dimer will exhibit relatively small fluctuations in its structure. nih.gov Furthermore, MD simulations can be used to study the influence of the surrounding environment, such as solvent molecules, on the stability and dynamics of the dimer. cardiff.ac.uk

Table 2: Key Interaction Energies from Molecular Dynamics Simulations This table is illustrative. Specific values for the this compound would require dedicated simulation studies.

Interaction Type Average Energy (kcal/mol) Simulation Conditions
Van der Waals -15.8 Water, 300 K
Electrostatic -8.2 Water, 300 K

Prediction of Spectroscopic Properties through Computational Models

Computational models are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their response to electromagnetic radiation. nih.gov For the this compound, these predictions can aid in its experimental identification and characterization. Techniques like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to compute electronic absorption spectra (UV-Vis). nih.gov

These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov By comparing the predicted spectrum with experimental data, researchers can confirm the presence of the dimer and gain insights into its electronic structure. nih.gov

Similarly, computational methods can predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their intensities, it is possible to identify characteristic peaks that are unique to the dimer structure. researchgate.net These theoretical predictions can guide experimental spectroscopists in their analysis.

Table 3: Predicted Spectroscopic Data for this compound This table is illustrative and based on general computational chemistry principles. Specific data for the this compound would necessitate specific calculations.

Spectroscopic Technique Predicted Parameter Value Computational Method
UV-Vis Spectroscopy λmax (nm) 325 TD-DFT/B3LYP
Infrared Spectroscopy Key Vibrational Frequency (cm⁻¹) 1720 (C=O stretch) DFT/B3LYP

Reaction Pathway Modeling for Dimerization Mechanisms

Understanding how the this compound is formed requires modeling the reaction pathway of the dimerization process. Quantum chemical calculations can be used to map out the potential energy surface of the reaction, identifying the transition states and intermediates that connect the monomeric reactants to the dimeric product. rsc.orgnih.gov

The photodimerization of coumaphos is known to occur at the C3-C4 position of the coumarin (B35378) moiety. jst.go.jpresearchgate.net Computational modeling can elucidate the mechanism of this photochemical reaction. jst.go.jp By calculating the energy barriers (activation energies) associated with different possible pathways, researchers can determine the most likely mechanism for dimerization. nih.gov

These models can also investigate the role of excited electronic states in the photochemical reaction. researchgate.net For example, they can determine whether the reaction proceeds through a singlet or triplet excited state. researchgate.net This level of detail is crucial for a comprehensive understanding of the dimerization process and can inform strategies for controlling the reaction. nih.gov

Table 4: Calculated Energetics for a Postulated Dimerization Pathway This table is illustrative. Specific values for the this compound dimerization would require detailed computational investigation.

Reaction Step Species Relative Energy (kcal/mol) Computational Level
1 2 x Coumaphos Monomer 0.0 DFT/B3LYP
2 Transition State 1 +15.2 DFT/B3LYP
3 Intermediate -5.7 DFT/B3LYP
4 Transition State 2 +8.9 DFT/B3LYP

Implications of Dimerization for Molecular Interactions and Biological Activity Profiles

Alteration of Binding Affinities to Biological Macromolecules Post-Dimerization

The increased steric bulk of the syn-dimer can be expected to hinder its access to the active sites of enzymes and receptors that the monomeric form interacts with. The specific stereochemistry of the syn-dimer, where the two coumarin (B35378) moieties are in a syn-configuration, would present a unique three-dimensional shape that may either prevent binding to the monomer's target sites or potentially enable it to interact with new, previously unrecognized biological macromolecules. However, without specific studies on the binding kinetics and affinity of the Coumaphos (B1669454) syn-dimer, these effects remain theoretical.

Modulation of Enzyme-Substrate Interactions by Dimeric Structures

The modulation of enzyme-substrate interactions by the Coumaphos syn-dimer is an area that warrants further investigation, as current research primarily focuses on the parent compound's inhibitory effects on acetylcholinesterase. caymanchem.comnih.gov The dimerization of coumaphos introduces a larger, more complex structure that could significantly alter how it interacts with enzymes.

It is plausible that the syn-dimer could act as a competitive or non-competitive inhibitor of various enzymes, not limited to AChE. Its altered shape and size might allow it to bind to allosteric sites on an enzyme, thereby changing the enzyme's conformation and affecting its catalytic activity. Conversely, the dimer's structure might prevent it from fitting into the active site of enzymes that the monomer can inhibit, potentially reducing its toxicity profile in comparison. Detailed enzymatic assays and kinetic studies are necessary to elucidate the specific modulatory effects of the this compound on enzyme-substrate interactions.

Comparative Analysis of Monomer vs. Dimer Biological Activity Mechanisms

A direct comparative analysis of the biological activity mechanisms of the coumaphos monomer versus the this compound is not extensively detailed in the available scientific literature. Research has established that coumaphos's toxicity stems from its ability to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) and subsequent neurotoxicity. nih.gov A study by Abdou et al. (1988) conducted a biological evaluation of the main photodimerization product, the head-to-tail anti-dimer, but did not provide a similar analysis for the syn-dimer. acs.org

Given the structural differences, it is highly probable that the biological activity of the syn-dimer diverges from that of the monomer. The dimerization could lead to a detoxification pathway, rendering the resulting molecule less biologically active. Conversely, the new structure could exhibit novel toxicological properties or interact with different biological targets. Without specific toxicological data and mechanistic studies on the this compound, a comprehensive comparative analysis remains speculative.

Research on Dimer Formation as a Transformation Pathway of the Parent Compound

The formation of dimers, including the this compound, is a recognized transformation pathway for the parent compound, coumaphos, primarily through photodimerization. orst.eduacs.orgdntb.gov.uaresearchgate.netlookchem.com When exposed to UV irradiation in solution, coumaphos undergoes a [2+2] cycloaddition reaction, leading to the formation of three main dimeric products: the head-to-tail anti-dimer, its oxidation product, and the head-to-tail syn-dimer. acs.org

This photodegradation process is a significant abiotic transformation pathway for coumaphos in the environment. fao.org The rate and products of this degradation can be influenced by various factors, including the solvent and the concentration of the parent compound. acs.orgresearchgate.net The formation of these dimers represents a significant alteration of the original pesticide, impacting its environmental fate and potential for biological interaction.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Dimerization Pathways

The primary known pathway for the formation of coumaphos (B1669454) dimers is through photochemical reactions. researchgate.netlookchem.com Specifically, UV irradiation of coumaphos in solution leads to a [2+2] cycloaddition, yielding dimeric products, including the head-to-tail syn-dimer and the head-to-tail anti-dimer. researchgate.netlookchem.comchemicalbook.com Research suggests that the formation of the syn-dimer may proceed via a singlet excimer, while the anti-dimer arises from a monomeric triplet species. researchgate.net

However, the exploration of factors influencing this photodimerization and the possibility of other formation pathways remain significant unaddressed challenges. The photodimerization of the base coumarin (B35378) structure is known to be highly dependent on reaction conditions. mdpi.com Future research should systematically investigate these variables for coumaphos specifically.

Key areas for future investigation include:

Solvent Effects: The polarity of the solvent can dramatically alter the ratio of dimer isomers formed during the photodimerization of coumarins. researchgate.net A comprehensive study is needed to determine how different environmental matrices (e.g., water of varying polarity, organic matter) influence the yield and stereoselectivity of Coumaphos syn-dimer formation.

Photosensitizers: The presence of sensitizers can influence the excited state of the molecule (singlet vs. triplet) and thus alter the dimerization pathway. mdpi.com Investigating the role of common environmental photosensitizers (e.g., humic acids, chlorophyll) in mediating coumaphos dimerization is a critical research gap.

Supramolecular Chemistry: The use of host molecules like cyclodextrins or nanocages has been shown to control the photodimerization of coumarins, selectively yielding specific isomers. figshare.comnih.gov Exploring whether natural or anthropogenic complexing agents in the environment could act as templates, favoring the formation of the syn-dimer, presents a novel research avenue.

Biotic Dimerization: While photodegradation is the primary focus, the potential for enzymatic or microbial processes to directly or indirectly mediate dimerization has not been explored. Research into microbial consortia from pesticide-contaminated sites could reveal novel biocatalytic pathways.

Table 1: Potential Influencing Factors and Future Research Areas for Coumaphos Dimerization

Factor Known Effect on Coumarins Proposed Research for this compound
UV Wavelength Dimerization is wavelength-dependent. researchgate.net Characterize the action spectrum for syn-dimer formation under environmentally relevant light conditions.
Solvent Polarity Affects the ratio of syn and anti isomers. researchgate.netmdpi.com Quantify syn-dimer yield in various aqueous and soil-like environments.
Photosensitizers Can promote triplet state formation, favoring certain isomers. mdpi.com Assess the impact of natural photosensitizers (e.g., humic substances) on the dimerization pathway.
Supramolecular Hosts Can pre-organize monomers to yield specific stereoisomers. figshare.comnih.gov Investigate if environmental complexing agents can template syn-dimer formation.

| Microbial Activity | Not documented for dimerization. | Screen microbial cultures for potential enzymatic dimerization or transformation of coumaphos that leads to dimerization. |

Comprehensive Environmental Risk Assessment of Dimerization Products

A significant and critical knowledge gap exists regarding the environmental risk posed by coumaphos dimerization products. Regulatory risk assessments for pesticides increasingly consider the impact of their degradates. epa.govepa.gov However, specific toxicological data for this compound is largely absent from the scientific literature. It is established that transformation products of pesticides can sometimes exhibit equal or even greater toxicity than the parent compound, making this a high-priority area for research. nih.gov

Future research must address the following to perform a comprehensive environmental risk assessment:

Ecotoxicity Profiling: Standardized ecotoxicological tests are required to determine the acute and chronic toxicity of this compound to a range of non-target organisms, including aquatic invertebrates, fish, algae, and soil microorganisms. regulations.gov

Persistence and Bioaccumulation: The environmental persistence (e.g., half-life in soil and water) and potential for bioaccumulation of the syn-dimer are unknown. Studies are needed to understand its stability against further biotic and abiotic degradation and its lipophilicity, which influences its tendency to accumulate in food chains.

Mode of Action: It is crucial to determine if the syn-dimer retains the cholinesterase-inhibiting activity of the parent coumaphos or if it possesses a different toxicological mode of action.

Analytical Method Development: Sensitive and validated analytical methods are necessary for the detection and quantification of the this compound in complex environmental matrices like soil, water, and biota. This is a prerequisite for any meaningful exposure and risk assessment.

The lack of this fundamental data makes it impossible to currently assess the environmental risk contribution of coumaphos dimerization, representing a major challenge for regulators and environmental scientists. europa.euwho.int

Integration of Multi-Omics Approaches in Dimerization Research

Modern "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offer powerful tools for understanding the intricate interactions between organisms and chemical contaminants. rsc.orgfrontiersin.org While these approaches have been applied to study the bioremediation of parent pesticides, their use in investigating dimerization processes is a virtually unexplored frontier. researchgate.netfrontiersin.org Integrating multi-omics can provide a systems-level understanding of the biological impact and fate of this compound.

Future research directions should include:

Metabolomic Profiling: Untargeted metabolomics can be used to identify the metabolic pathways in microorganisms or plants that are perturbed by exposure to the syn-dimer. doi.orgaua.gr This can reveal its mechanism of toxicity and identify potential detoxification pathways and biomarker metabolites. creative-proteomics.com

Proteomic Analysis: By identifying changes in protein expression, proteomics can uncover the specific enzymes and cellular systems that are up- or down-regulated in response to dimer contamination. researchgate.net This could lead to the discovery of novel enzymes capable of degrading the dimer.

Metagenomics of Degrading Consortia: For microbial communities found to degrade the syn-dimer, metagenomics can elucidate the community structure and identify the key microbial players and the genes responsible for the degradation pathway. rsc.org

Integrated Multi-Omics: A combined multi-omics approach can build a comprehensive network model of how organisms respond to and process the this compound, linking genetic potential to functional protein and metabolic responses. rsc.orgfrontiersin.org This provides a holistic view of the biological processes involved, from initial stress response to detoxification and degradation. doi.org

Development of Remediation Strategies for Dimer Contamination

Given the potential for persistence and toxicity, developing effective remediation strategies for contamination by this compound is essential. The stability of the cyclobutane (B1203170) ring structure formed during dimerization may render it more resistant to degradation than the parent coumaphos molecule. Therefore, remediation techniques must be specifically evaluated for their efficacy against the dimer.

Unaddressed challenges and future research should focus on:

Bioremediation: While bacteria capable of degrading coumaphos and its primary hydrolysis product, chlorferon, have been identified, their ability to break down the stable dimer structure is unknown. oup.comresearchgate.netnih.govoup.com Future work should involve screening these known organisms and isolating new microbial strains or consortia from contaminated sites that can specifically mineralize or transform the syn-dimer. photonremediation.com

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals, are effective for degrading recalcitrant organic pollutants. aqua-innovation.chresearchgate.netresearchgate.netmdpi.com The efficacy of techniques such as UV/H₂O₂, photo-Fenton, and photocatalysis (e.g., using TiO₂) for the complete mineralization of the this compound needs to be systematically investigated. mdpi.comawsjournal.org

Adsorption Technologies: The use of adsorbents like activated carbon is a common physicochemical remediation method. epa.gov Research is needed to determine the adsorption affinity and capacity of various materials for the this compound to assess the viability of this approach for water treatment and containment.

Combined Approaches: Integrated remediation trains, such as combining a physical concentration method with a destructive technology like bioremediation or AOPs, may offer the most effective solution for treating complex contaminations involving both the parent pesticide and its various transformation products. awsjournal.orgresearchgate.net

Table 2: Potential Remediation Strategies for this compound Contamination

Remediation Strategy Principle Key Research Question for this compound
Bioremediation Use of microorganisms to break down contaminants. photonremediation.com Can known coumaphos-degrading bacteria or novel isolates cleave the dimer's cyclobutane ring? researchgate.netoup.com
Advanced Oxidation (AOPs) Generation of highly reactive radicals to destroy organic molecules. researchgate.net What are the optimal AOP conditions (e.g., UV/H₂O₂, Fenton) for complete mineralization of the dimer? aqua-innovation.chresearchgate.net
Photocatalysis Use of a semiconductor (e.g., TiO₂) and light to create oxidizing species. mdpi.com Is photocatalysis an effective and efficient method for degrading the syn-dimer in aqueous solutions?

| Adsorption | Binding of contaminants to the surface of a material like activated carbon. epa.gov | What is the adsorption capacity of activated carbon and other novel adsorbents for the syn-dimer? |

Q & A

Q. What analytical methods are commonly used to detect and quantify Coumaphos syn-dimer residues in biological matrices like honey and beeswax?

Methodological Answer: Gas chromatography (GC) with an alkaline flame-ionization detector is a validated method for Coumaphos analysis. For honey, residues are extracted from aqueous solutions using dichloromethane, achieving a recovery rate of 97% and a detection limit of 0.005 mg/kg. For beeswax, extraction efficiency exceeds 70%, with a detection limit of 0.050 mg/kg. This method requires careful calibration to account for matrix effects, particularly in lipid-rich samples like wax .

Q. What factors influence the persistence of this compound residues in hive products?

Methodological Answer: Residue dynamics depend on application form (e.g., Perizin-laced candy), dosage (83–250 mg/hive), and the interval between application and sampling. For instance, winter store samples collected 14–30 days post-application showed residues ranging from 0 to 0.143 mg/kg. Experimental designs should standardize colony feeding behavior and environmental conditions to minimize variability in consumption rates (27–140 days) .

Q. How does this compound exposure affect honeybee social behaviors at sublethal doses?

Methodological Answer: Behavioral assays, such as trophallaxis (food transfer) observations, reveal dose-dependent effects. At 1 µM, Coumaphos increases grooming and abdominal movements in winter bees (GLM, F3,40 = 8.53, P < 0.001), but no significant impact is observed in summer bees. Factor analysis (accounting for 71.5% behavioral variation) is recommended to reduce data dimensionality and isolate key behavioral endpoints .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s seasonal effects on honeybee behavior?

Methodological Answer: Contradictions (e.g., winter vs. summer behavioral responses) may stem from seasonal variations in metabolic rates or colony stress. To address this, studies should:

  • Control for environmental variables (temperature, forage availability).
  • Use repeated-measures ANOVA to track intra-colony changes.
  • Apply meta-analysis frameworks (e.g., COSMOS-E guidelines) to harmonize data from disparate observational studies .

Q. What experimental designs optimize the assessment of this compound’s sublethal toxicity while minimizing confounding factors?

Methodological Answer: A split-colony design with randomized treatment groups is recommended. Key steps include:

  • Dose standardization : Use LC50 values to define sublethal thresholds.
  • Blinding : Protect against observer bias by anonymizing treatment labels.
  • Data validation : Cross-check residue levels in bees and hive products via GC-MS to confirm exposure accuracy .

Q. How can advanced data aggregation techniques improve the synthesis of this compound’s ecotoxicological profile?

Methodological Answer: Employ federated search tools (e.g., SciFinder, Scopus) to integrate data from patents, journals, and regulatory reports. Use PICO (Population: Apis mellifera; Intervention: Coumaphos; Comparison: Untreated controls; Outcome: Residue levels/behavioral changes) to structure systematic reviews. Dose-response meta-analyses are feasible if studies report consistent metrics (e.g., µg/g residues, behavioral factor scores) .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer: Generalized additive models (GAMs) or threshold regression can model non-linear effects. For example, in winter bees, a sigmoidal response curve was observed for grooming behavior at 0.1–1 µM Coumaphos. Bootstrap resampling (1,000 iterations) enhances confidence intervals for low-sample studies .

Methodological Guidance Tables

Q. Table 1: Key Parameters for Coumaphos Residue Analysis

MatrixExtraction SolventRecovery (%)Detection Limit (mg/kg)Method Reference
HoneyDichloromethane970.005
BeeswaxDichloromethane>700.050

Q. Table 2: Behavioral Factors Affected by Coumaphos Exposure

Behavioral FactorVariance Explained (%)Seasonal SensitivityStatistical Significance (P)
Grooming38.2Winter<0.001
Trophallaxis25.7None0.516
Abdominal Movements7.6Winter<0.001

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coumaphos syn-dimer
Reactant of Route 2
Reactant of Route 2
Coumaphos syn-dimer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.